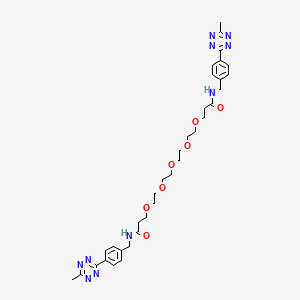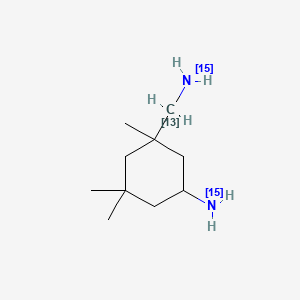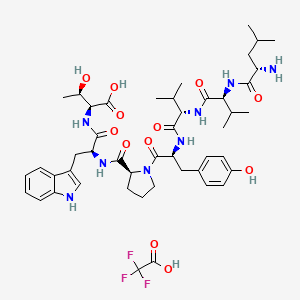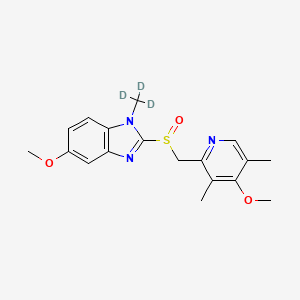
(N)-Methyl omeprazole-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N)-Methyl omeprazole-d3 is a deuterated form of omeprazole, a proton pump inhibitor widely used to treat conditions related to excessive stomach acid production, such as gastric ulcers and gastroesophageal reflux disease. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (N)-Methyl omeprazole-d3 involves the incorporation of deuterium atoms into the omeprazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of omeprazole with deuterated methyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
- Dissolve omeprazole in a suitable solvent, such as dimethyl sulfoxide.
- Add deuterated methyl iodide and potassium carbonate to the solution.
- Reflux the mixture for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
(N)-Methyl omeprazole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted omeprazole derivatives depending on the reagent used.
科学的研究の応用
(N)-Methyl omeprazole-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of omeprazole.
Biology: Employed in studies investigating the biological effects of proton pump inhibitors on cellular processes.
Medicine: Utilized in clinical research to understand the drug’s efficacy and safety profile in treating acid-related disorders.
Industry: Applied in the development of new formulations and drug delivery systems for improved therapeutic outcomes.
作用機序
(N)-Methyl omeprazole-d3 exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, located in the parietal cells of the stomach lining. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with excessive acid production. The compound binds covalently to the enzyme, leading to prolonged suppression of acid secretion.
類似化合物との比較
Similar Compounds
Omeprazole: The non-deuterated form of (N)-Methyl omeprazole-d3.
Esomeprazole: The S-isomer of omeprazole, which has a similar mechanism of action but different pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar therapeutic use.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate pharmacokinetic studies. This makes it particularly valuable in research settings where precise measurement of drug metabolism and distribution is critical.
特性
分子式 |
C18H21N3O3S |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-(trideuteriomethyl)benzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3/h6-9H,10H2,1-5H3/i3D3 |
InChIキー |
RUGQJBJNYIHOIW-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)OC)N=C1S(=O)CC3=NC=C(C(=C3C)OC)C |
正規SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)
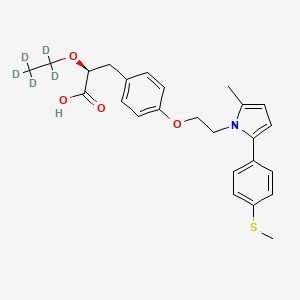
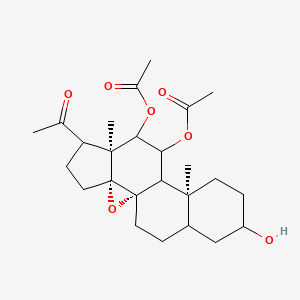
![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
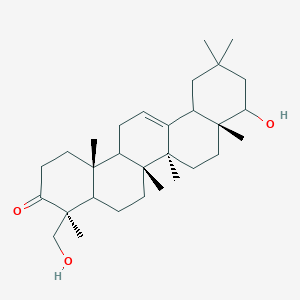
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)


